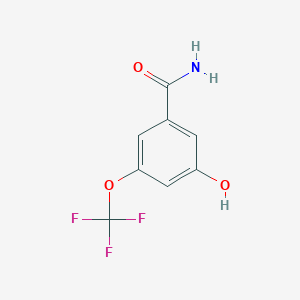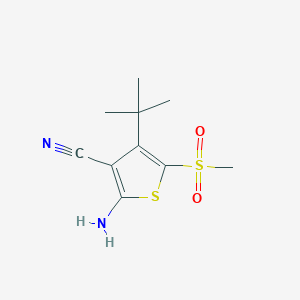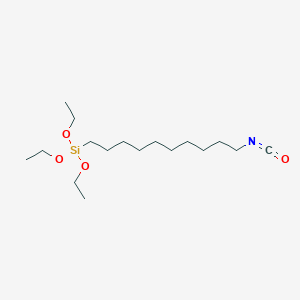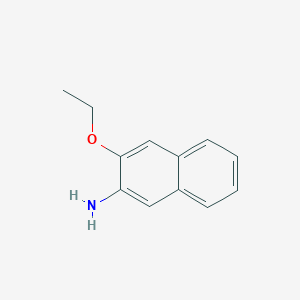
Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features an azetidine ring, a hydroxy group, and a trifluoromethoxy group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone typically involves multi-step organic reactions. One common method includes the reaction of azetidine with 4-hydroxy-2-trifluoromethoxy-benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(6-(3-hydroxynaphthalen-1-yl)quinazolin-2-yl)azetidin-1-yl)prop-2-en-1-one: A similar compound used as a KRas G12C inhibitor for cancer treatment.
Substituted quinazolines: Compounds with similar structural features and biological activities.
Uniqueness
Azetidin-1-yl-(4-hydroxy-2-trifluoromethoxy-phenyl)-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C11H10F3NO3 |
|---|---|
分子量 |
261.20 g/mol |
IUPAC名 |
azetidin-1-yl-[4-hydroxy-2-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)18-9-6-7(16)2-3-8(9)10(17)15-4-1-5-15/h2-3,6,16H,1,4-5H2 |
InChIキー |
CTZTXNOUCJFFHI-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C(=O)C2=C(C=C(C=C2)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-1-[5-(difluoromethyl)-1H-pyrrol-3-YL]ethanone](/img/structure/B12069480.png)



![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)

![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)






